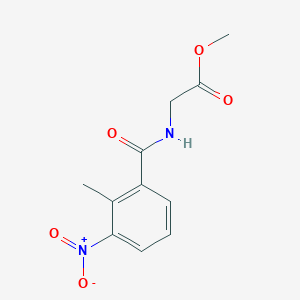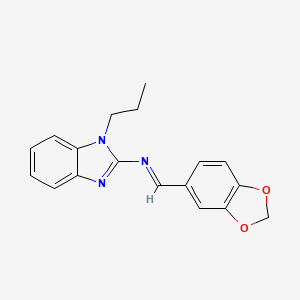![molecular formula C23H16N2O B5740018 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BIMN and has been studied extensively for its biological and physiological effects.
作用机制
BIMN exerts its biological effects by inhibiting the activity of protein kinases, which play a crucial role in cell growth and proliferation. Specifically, BIMN inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2, BIMN disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
BIMN has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BIMN has been found to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the advantages of using BIMN in lab experiments is its potent biological activity. BIMN has been shown to be effective at low concentrations, making it a cost-effective tool for researchers. However, BIMN is also highly toxic, which can make it difficult to work with in the lab. Researchers must take appropriate safety precautions when handling BIMN.
未来方向
There are several potential future directions for research on BIMN. One area of interest is the development of BIMN derivatives that are less toxic than the parent compound. Another area of research is the identification of specific cancer types that are particularly sensitive to BIMN treatment. In addition, BIMN could be used in combination with other cancer treatments to enhance their effectiveness. Finally, BIMN could be studied for its potential use in the treatment of other diseases beyond cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with significant potential for medical research. Its potent biological activity and anti-cancer properties make it a valuable tool for researchers. However, its toxicity must be taken into account when working with the compound. With further research, BIMN and its derivatives could have a significant impact on the treatment of cancer and other diseases.
合成方法
The synthesis of BIMN involves a multi-step process that starts with the reaction of 3-benzoylindole with benzyl chloride in the presence of a base. The resulting product is then reacted with 4-chlorobenzonitrile to produce BIMN. The purity of the final product can be improved through recrystallization.
科学研究应用
BIMN has been studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and leukemia. BIMN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, BIMN has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[(3-benzoylindol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O/c24-14-17-10-12-18(13-11-17)15-25-16-21(20-8-4-5-9-22(20)25)23(26)19-6-2-1-3-7-19/h1-13,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQQYYGJCFHBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(phenylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)


![1-[(4-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B5739973.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)



![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)